3''-O-L-Rhamnopyranosylastragalin

Description

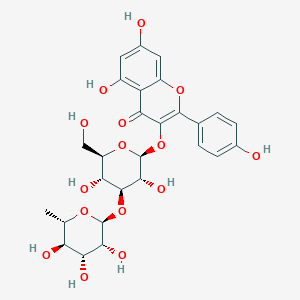

3''-O-L-Rhamnopyranosylastragalin is a flavonoid glycoside characterized by a kaempferol aglycone (astragalin) substituted with a rhamnose moiety at the 3''-O position. Its molecular formula is C₂₇H₃₀O₁₅, with a molecular weight of 594.1585 g/mol (CAS: 28447-29-2) . Structurally, it consists of kaempferol (a trihydroxyflavone) linked to a β-D-glucopyranosyl unit at the 3-O position, further substituted with an α-L-rhamnopyranosyl group at the 3''-O position. This compound is naturally found in plants such as Chrysanthemum indicum and has been implicated in cardiovascular health due to its flavonoid-mediated antioxidant and anti-inflammatory activities .

Properties

Molecular Formula |

C27H30O15 |

|---|---|

Molecular Weight |

594.5 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O15/c1-9-17(32)20(35)21(36)26(38-9)41-24-18(33)15(8-28)40-27(22(24)37)42-25-19(34)16-13(31)6-12(30)7-14(16)39-23(25)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,24,26-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20+,21+,22+,24-,26-,27-/m0/s1 |

InChI Key |

YFPYXTNSQOUHPS-NIILUQFKSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3''-O-L-Rhamnopyranosylastragalin and analogous flavonoid glycosides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Sugar Substitution Pattern | Aglycone |

|---|---|---|---|---|---|

| 3''-O-L-Rhamnopyranosylastragalin | C₂₇H₃₀O₁₅ | 594.1585 | 28447-29-2 | Kaempferol-3-O-β-glucoside + 3''-O-rhamnose | Kaempferol |

| Quercetin 3-(2-glucosylrhamnoside) | C₂₇H₃₀O₁₆ | 610.1534 | 143016-74-4 | Quercetin-3-O-rutinoside (glucose + rhamnose) | Quercetin |

| Rutin | C₂₇H₃₀O₁₆ | 610.1534 | 153-18-4 | Quercetin-3-O-rutinoside | Quercetin |

| Vincetoxicoside A | C₂₇H₃₀O₁₆ | 610.1534 | 18016-58-5 | Quercetin-3-O-rutinoside (isomeric form) | Quercetin |

| Isorhamnetin 3-O-α-rhamnopyranosyl-(1→2)-β-galactopyranoside | C₂₈H₃₂O₁₆ | 624.1690 | 107740-46-5 | Isorhamnetin-3-O-galactoside + rhamnose | Isorhamnetin |

| Kaempferol 3-O-β-D-Glucopyranosyl-7-O-α-L-Rhamnopyranoside | C₂₇H₃₀O₁₅ | 594.1585 | - | Kaempferol-3-O-glucoside + 7-O-rhamnose | Kaempferol |

Key Observations :

- Aglycone Diversity: While 3''-O-L-Rhamnopyranosylastragalin and kaempferol 3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside share the same aglycone (kaempferol), others like rutin and vincetoxicoside A use quercetin or isorhamnetin, which differ in hydroxylation patterns .

- Sugar Attachment: The position of rhamnose substitution significantly impacts bioactivity. For example, 3''-O-L-Rhamnopyranosylastragalin has rhamnose at the 3''-O position of the glucose unit, whereas kaempferol 3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside features rhamnose at the 7-O position of the aglycone .

- Molecular Weight : Compounds with quercetin aglycones (e.g., rutin) have higher molecular weights due to additional hydroxyl groups compared to kaempferol derivatives .

Bioactivity Comparisons

Antioxidant and Anti-inflammatory Effects

- 3''-O-L-Rhamnopyranosylastragalin: Demonstrates cardiovascular protective effects, likely via scavenging free radicals and modulating endothelial function .

- Rutin: Widely studied for potent antioxidant activity, with superior efficacy in reducing oxidative stress in vitro compared to 3''-O-L-Rhamnopyranosylastragalin due to quercetin’s extra hydroxyl group .

- Kaempferol 3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside: Shows moderate antioxidant activity but lower bioavailability than 3''-O-L-Rhamnopyranosylastragalin, possibly due to steric hindrance from the 7-O-rhamnose substitution .

Metabolic and Pharmacokinetic Profiles

- 3''-O-L-Rhamnopyranosylastragalin: Limited data on bioavailability, but its glycosylation pattern may enhance solubility compared to aglycone kaempferol .

- Rutin: Poor oral bioavailability (<20%) due to extensive metabolism by gut microbiota, whereas 3''-O-L-Rhamnopyranosylastragalin’s simpler glycosylation may improve absorption .

- Isorhamnetin Derivatives : Exhibit slower hepatic clearance than kaempferol glycosides, attributed to methylation of hydroxyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.